molecular formula C15H17Cl2NO3 B11173841 Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate

Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate

Cat. No.: B11173841
M. Wt: 330.2 g/mol
InChI Key: MSFGPSQZIHCMOS-UHFFFAOYSA-N
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Description

Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group at the fourth position and a 2,6-dichlorobenzoyl group at the first position. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorobenzoyl group enhances its reactivity and potential pharmacological activity compared to similar compounds .

Properties

Molecular Formula

C15H17Cl2NO3

Molecular Weight

330.2 g/mol

IUPAC Name

ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate

InChI

InChI=1S/C15H17Cl2NO3/c1-2-21-15(20)10-6-8-18(9-7-10)14(19)13-11(16)4-3-5-12(13)17/h3-5,10H,2,6-9H2,1H3

InChI Key

MSFGPSQZIHCMOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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